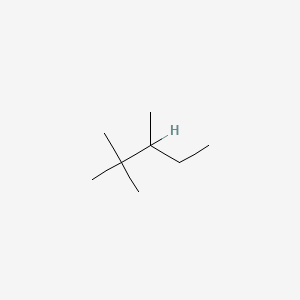

2,2,3-Trimethylpentane

Overview

Description

2,2,3-Trimethylpentane is a branched alkane that is a significant constituent of gasoline fuel and vehicle exhaust, particularly in urban areas. It is closely related to other trimethylpentanes, which have been studied for their reactions with OH radicals and their presence in various chemical processes .

Synthesis Analysis

The synthesis of compounds related to 2,2,3-trimethylpentane involves various methods. For instance, 2,2,4-trimethylpentane-1,3-diol is synthesized using industrial isobutyraldehyde and sodium hydroxide under specific reaction conditions, yielding a product with a mass percentage of over 97% . Additionally, 3,3,4-trimethyl-2-pentanol can be hydrogenated to yield a mixture of 2,3,3- and 2,3,4-trimethylpentanes, with the latter predominating due to isomerization .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,2,3-trimethylpentane has been determined using various techniques. For example, the structure of 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol was elucidated using X-ray crystallography, revealing the orientation of functional groups with respect to the benzene nucleus . Vibrational analysis of 2,3,4-trimethylpentane provided insights into its conformation and diastereomers .

Chemical Reactions Analysis

2,2,3-Trimethylpentane undergoes reactions with OH radicals in the presence of NO, leading to various products such as acetaldehyde, acetone, and nitrate esters. The reaction products have been identified and quantified using techniques like GC-FID and GC-MS, accounting for a significant portion of the carbon in the reaction . Other reactions include the synthesis of organosilicon compounds, where 2-trimethylsilylmethyl-1,3-butadiene serves as a building block for terpene synthesis through reactions with acid chlorides and the Diels-Alder reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3-trimethylpentane and related compounds can be inferred from their interactions and structural characteristics. For instance, the hydrogen-bond energy of the enol tautomers of β-diketones has been estimated from their infrared spectra, indicating the presence of strong hydrogen bonds . Magnetic nonequivalence in NMR spectroscopy has been observed in compounds like 2,2,4-trimethylpentane-1,3-diol, which is attributed to intramolecular hydrogen bonding .

Scientific Research Applications

Radiation Physics and Chemistry

2,2,4-Trimethylpentane, closely related to 2,2,3-Trimethylpentane, has garnered interest in radiation physics and chemistry, especially in medical imaging techniques. Studies have focused on measuring total cross sections for positron scattering from 2,2,4-trimethylpentane, which could enhance the accuracy of radiation detection devices and provide better estimates of charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).

Vibrational Analysis in Chemistry

Research on 2,2,3-Trimethylpentane includes vibrational analysis in both liquid and solid states. Studies involve interpreting infrared spectra with normal coordinate calculations, providing insights into molecular structures and interactions (Crowder & Gross, 1983).

Catalytic Processes in Industrial Chemistry

2,2,3-Trimethylpentane is significant in catalytic processes. For instance, its use in the alkylation of isobutane with 2-butene using composite ionic liquid catalysts results in high-quality trimethylpentane, crucial for improving the octane numbers of fuels (Liu et al., 2008).

Physical Chemistry

Physical properties like density and viscosity of 2,2,4-Trimethylpentane (analogous to 2,2,3-Trimethylpentane) are vital in understanding its behavior under various conditions. This knowledge is essential for applications in areas ranging from industrial processes to environmental science (Pádua et al., 1996).

Environmental Science

Understanding the environmental fate of 2,2,3-Trimethylpentane is critical, especially given its prevalence in gasoline. Studies on the biodegradation of isooctane (2,2,4-trimethylpentane) by specific bacteria provide insights into how similar compounds might behave in the environment (Solano-Serena et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

2,2,3-Trimethylpentane, also known as isooctane, is primarily a constituent of unleaded petrol

Mode of Action

It has been shown to cause renal tumours in male rats via an accumulation of α2-globulin .

Biochemical Pathways

It has been shown to induce the proliferation of hepatocytes in female mice . This suggests that it may affect liver function and potentially contribute to liver tumour formation .

Result of Action

The primary result of 2,2,3-Trimethylpentane exposure is the potential for damage to the kidneys and liver. In animal studies, exposure has been linked to the formation of renal tumours in male rats and the proliferation of hepatocytes in female mice .

Action Environment

The action of 2,2,3-Trimethylpentane is influenced by environmental factors such as the concentration of the compound and the duration of exposure. Higher concentrations and longer durations of exposure can increase the risk of adverse effects. Additionally, the compound is highly flammable, and its presence can increase the risk of fire or explosion . It is also harmful to the environment, with potential for water, soil, and air pollution .

properties

IUPAC Name |

2,2,3-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-6-7(2)8(3,4)5/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDQDBVBDLYELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

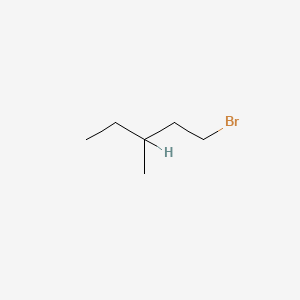

CCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862202 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [TCI America MSDS] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

32.1 [mmHg] | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,2,3-Trimethylpentane | |

CAS RN |

564-02-3 | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Trimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3-Trimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3-TRIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P0B7R5K5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

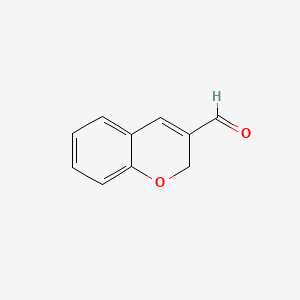

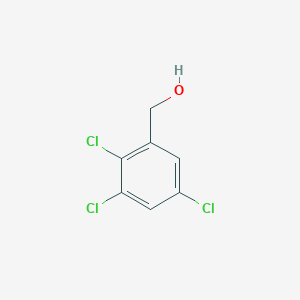

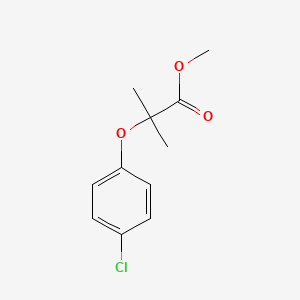

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 2,2,3-Trimethylpentane?

A1: 2,2,3-Trimethylpentane is an isomer of octane. Its molecular formula is C8H18 and its molecular weight is 114.23 g/mol. [] For detailed information on its physical properties, including boiling point, melting point, densities, refractive indices, and more, refer to the research by Wibaut et al. [] They provide a comprehensive analysis of these properties for a range of alkanes and cycloalkanes, including 2,2,3-Trimethylpentane.

Q2: How does the knock-limited performance of 2,2,3-Trimethylpentane compare to that of Triptane (2,2,3-Trimethylbutane)?

A3: While 2,2,3-Trimethylpentane generally exhibits lower knock-limited performance than Triptane, both fuels share some similar characteristics. [] Further research is needed to fully understand the nuanced differences in their behavior under various conditions.

Q3: Can you elaborate on the mitogenic activity of 2,2,3-Trimethylpentane in the liver?

A4: Research indicates that 2,2,3-Trimethylpentane, along with other isomers like 2,2,4-Trimethylpentane and 2,3,4-Trimethylpentane, exhibits significant mitogenic activity in the livers of female B6C3F1 mice. [] These isomers were identified within a specific boiling point range of unleaded gasoline fractions that showed the highest mitogenic potential. []

Q4: How do the excess volumes of mixtures containing 2,2,3-Trimethylpentane compare to calculated values from free volume theories?

A5: Studies analyzing excess volumes of mixtures containing 2,2,3-Trimethylpentane and various linear alkanes found good agreement between experimental data and values calculated using free volume theories, particularly when considering the heat of mixing. [] These findings contribute to our understanding of molecular interactions and thermodynamic properties of such mixtures.

Q5: Are there any specific analytical techniques for studying 2,2,3-Trimethylpentane?

A7: While specific analytical techniques for 2,2,3-Trimethylpentane are not detailed in the provided abstracts, gas chromatography is highlighted as a valuable tool for separating and analyzing this compound, especially in its enantiomeric forms. [] Further research may delve into the optimization and validation of specific analytical methods for this compound, addressing aspects like accuracy, precision, and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B1293726.png)